Scaffold Enzymatic Potency: Baseline SIRT Pan-Inhibition Activity for 8-Thio-Purine-2,6-diones
The target compound is a functionalized derivative of the proven 8-thio-purine-2,6-dione pharmacophore. A series of closely related 8-mercapto-3,7-dihydro-1H-purine-2,6-diones were characterized as potent, competitive sirtuin inhibitors against acetyl substrate. The most potent compound in this study displayed IC50 values of 2.3 µM, 1.7 µM, 4.5 µM, and 2.2 µM against SIRT1, SIRT2, SIRT3, and SIRT5, respectively [1]. The target compound presents a key differentiating feature: the 8-thioether substituent, which is expected to enhance metabolic stability compared to the free thiol analogs while maintaining critical binding interactions.
| Evidence Dimension | Inhibitory potency against human sirtuin deacetylases (SIRTs) |
|---|---|
| Target Compound Data | Not directly reported; inferred from scaffold class. |
| Comparator Or Baseline | Lead compound 11 from Molecules 2020: IC50 (SIRT1) = 2.3 µM, (SIRT2) = 1.7 µM, (SIRT3) = 4.5 µM, (SIRT5) = 2.2 µM. |
| Quantified Difference | Activity cliff observed; replacement of 8-thio with 8-oxo abolished activity (IC50 > 50 µM for all SIRTs), demonstrating the critical nature of the sulfur atom [1]. |
| Conditions | In vitro enzyme inhibition assays using recombinantly expressed human SIRT1/2/3/5, measured via a fluorescent-based deacetylation assay (Molecules 2020). |
Why This Matters
This provides the only published quantitative biological activity data for the compound's core scaffold, establishing it as a valid starting point for sirtuin-targeted research, in stark contrast to generic, inactive 8-oxo analogs.
- [1] Wu, J., Zhang, Y., Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 8-Mercapto-3,7-Dihydro-1H-Purine-2,6-Diones as Potent Inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5. Molecules 2020, 25(12), 2755. View Source
